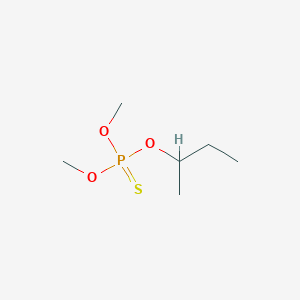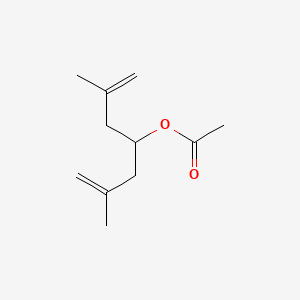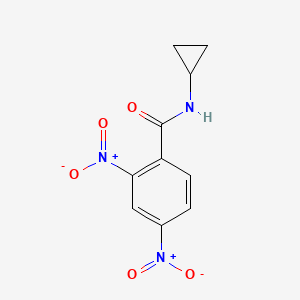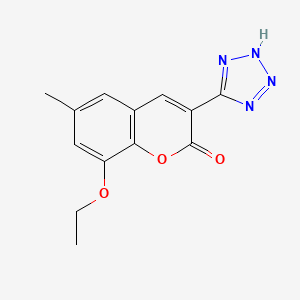
Magnesium citrate,dibasic hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium 2-(carboxymethyl)-2-hydroxysuccinate hydrate is a complex organic compound that features magnesium as its central element. This compound is known for its unique chemical structure, which includes carboxymethyl and hydroxysuccinate groups. It is used in various scientific and industrial applications due to its distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium 2-(carboxymethyl)-2-hydroxysuccinate hydrate typically involves the reaction of magnesium salts with 2-(carboxymethyl)-2-hydroxysuccinic acid. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired hydrate form. The reaction can be represented as follows: [ \text{Mg}^{2+} + \text{C}_6\text{H}_8\text{O}_7 \rightarrow \text{Mg(C}_6\text{H}_7\text{O}_7\text{)} \cdot \text{xH}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using high-purity magnesium salts and 2-(carboxymethyl)-2-hydroxysuccinic acid. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and filtration to obtain the final product in its hydrate form.
化学反応の分析
Types of Reactions
Magnesium 2-(carboxymethyl)-2-hydroxysuccinate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of magnesium.
Reduction: It can be reduced using suitable reducing agents to yield lower oxidation states.
Substitution: The carboxymethyl and hydroxysuccinate groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield magnesium oxides, while substitution reactions can produce various esters and amides.
科学的研究の応用
Magnesium 2-(carboxymethyl)-2-hydroxysuccinate hydrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in analytical chemistry.
Biology: Employed in biochemical assays and as a stabilizing agent for enzymes and proteins.
Medicine: Investigated for its potential therapeutic effects, including its role in magnesium supplementation and as a component in drug formulations.
Industry: Utilized in the production of biodegradable polymers and as an additive in various industrial processes.
作用機序
The mechanism of action of Magnesium 2-(carboxymethyl)-2-hydroxysuccinate hydrate involves its interaction with biological molecules and cellular pathways. The compound can act as a magnesium ion donor, influencing various enzymatic reactions and metabolic processes. It binds to specific molecular targets, such as enzymes and receptors, modulating their activity and function.
類似化合物との比較
Similar Compounds
- Magnesium citrate
- Magnesium chloride
- Magnesium sulfate
- Magnesium carbonate
Comparison
Magnesium 2-(carboxymethyl)-2-hydroxysuccinate hydrate is unique due to its specific chemical structure, which imparts distinct properties compared to other magnesium compounds. For instance, it has better solubility and stability in aqueous solutions, making it more suitable for certain applications in medicine and industry. Additionally, its ability to form stable complexes with various biomolecules sets it apart from other magnesium salts.
特性
分子式 |
C6H8MgO8 |
|---|---|
分子量 |
232.43 g/mol |
IUPAC名 |
magnesium;3-carboxy-3-hydroxypentanedioate;hydrate |
InChI |
InChI=1S/C6H8O7.Mg.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H2/q;+2;/p-2 |
InChIキー |
HSXLIRULMXTTLM-UHFFFAOYSA-L |
正規SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.O.[Mg+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-5-[[[[3-(3,5-dibromo-2-methoxyphenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13803687.png)
![Propane, 1,1'-[ethylidenebis(oxy)]bis[2,2-dinitro-](/img/structure/B13803690.png)
![1-(Pyridin-2-ylmethyl)-4-(1-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)piperazine](/img/structure/B13803694.png)
![1H-Pyrazolo[3,4-f]benzothiazole(9CI)](/img/structure/B13803695.png)
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-ethyl-6-methylphenyl)-](/img/structure/B13803710.png)

![1H-Indole-1-carboxylic acid, 2-borono-5-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-[[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]ethylamino]propoxy]-, 1-(1,1-dimethylethyl) ester](/img/structure/B13803722.png)




![2,3,4,5,7,8-Hexahydro-8-hydroxy-7-(3-hydroxypropyl)-6H-pyrrolo[3,4-b][1,4]oxazepin-6-one](/img/structure/B13803760.png)


